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Introduction

Doping is a fundamental process in semiconductor manufacturing that involves the intentional
introduction of impurities into an intrinsic semiconductor to modulate its electrical properties.[1]
Antimony (Sb) is a crucial n-type dopant for silicon (Si), meaning it introduces excess electrons,
which become the majority charge carriers.[1][2][3] This process is essential for creating n-type
regions in various electronic devices, including integrated circuits, power devices, and solar
cells.[2][4][5]

Antimony is particularly valued for its small diffusion coefficient, which allows for the creation of
sharp, well-controlled doping profiles and buried layers.[1][2] Its diffusion is primarily
substitutional, minimizing anomalous effects that can occur with other dopants.[1] While the
prompt specified "antimony sulfate," it is important to note that elemental antimony, antimony
trioxide (Sb203), or ionized antimony for implantation are the standard sources used in
semiconductor fabrication. Antimony sulfate is not a conventional dopant source for this
application.

This document outlines the primary methods for antimony doping: lon Implantation and
Diffusion, providing detailed protocols and relevant technical data for research and
development professionals.

Key Doping Methodologies
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The two predominant techniques for introducing antimony into a silicon lattice are ion
implantation and high-temperature diffusion.[6][7]

 lon Implantation: This modern technique offers precise control over dopant concentration
and depth.[6][7] Antimony ions are generated, accelerated to high energies, and embedded
directly into the silicon wafer.[6][7][8] This method is highly reproducible and allows for the
creation of complex, shallow junctions.[6][8]

« Diffusion: In this process, the silicon wafer is heated to high temperatures in an environment
containing the dopant atoms. The antimony atoms then diffuse from the surface into the
silicon lattice.[7] This can be achieved from solid, liquid (spin-on), or gaseous sources.[6]

Quantitative Data and Material Properties

Successful process design requires a thorough understanding of antimony's behavior in silicon.
The following tables summarize key quantitative data.

Table 1: Solid Solubility of Antimony in Silicon

The solid solubility is the maximum concentration of antimony that can be dissolved in the
silicon lattice at a given temperature. Exceeding this limit can lead to the precipitation of
antimony, affecting electrical activation.[9]

Temperature (°C) Maximum Solubility (atoms/cm?)
900 ~1.0 x 10%°

1000 ~2.5 x 101°

1100 ~4.5 x 10%°

1200 ~6.0 x 101°

1250 ~7.0 x 10%°[10]

1300 ~5.3 x 101°[10]

Table 2: Typical lon Implantation Parameters for Antimony
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lon implantation parameters directly control the resulting dopant profile. The energy determines
the depth, and the dose determines the concentration.

Parameter Typical Range Purpose

Controls the projected range
Implant Energy 2 keV - 200 keVI[6][11][12] (depth) of the ions. Lower

energy for shallower junctions.

Determines the total number of
Implant Dose 1x1013 - 1x10%% ions/cm?[8][9] dopant atoms introduced per

unit area.

Used to minimize ion
Wafer Tilt/Twist 0°-7° channeling effects for more

uniform profiles.

Required post-implant to repair
Annealing Temp. 600°C - 1100°CJ11] lattice damage and electrically

activate the dopants.[8]

Table 3: Resulting Electrical Properties

The primary goal of doping is to control the wafer's electrical resistivity.

Typical Sheet Resistance

Doping Level Typical Resistivity (Q-cm) (QIsq)
Lightly Doped 1-10 > 1000
Moderately Doped 0.1-1 100 - 1000
Heavily Doped (N+) < 0.02[5][13] <100

Experimental Protocols
Protocol 1: N-Type Doping via Antimony lon
Implantation
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This protocol describes a standard process for creating a shallow n-type region using low-
energy antimony ion implantation, suitable for ultra-shallow junctions in CMOS devices.[8][11]

1. Materials and Equipment:

e Prime-grade P-type Silicon <100> wafers.

e lon Implanter (Medium-current, capable of Sb+ ions).

o Rapid Thermal Annealing (RTA) system.

o Wafer cleaning station (SC-1, SC-2 solutions).

e Four-point probe for sheet resistance measurement.

e Secondary lon Mass Spectrometry (SIMS) for profile analysis (optional).

2. Wafer Preparation (Pre-Implantation Clean):

o Perform a standard RCA clean to remove organic and metallic contaminants.

» Finish with a dilute HF dip to remove the native oxide layer immediately before loading into
the implanter.

» Dry the wafers using a nitrogen gun.
3. lon Implantation Procedure:
o Load the cleaned wafers into the ion implanter.

» Set the implantation parameters. For an ultra-shallow junction, a typical recipe is:

o

Species: Antimony (Sb)

[¢]

Energy: 5 keV[8]

[e]

Dose: 3 x 1014 jons/cm?[8]

[e]

Tilt/Twist: 7°/22° to minimize channeling.
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o Execute the implantation recipe. The process is performed under high vacuum.
4. Post-Implantation Annealing (Activation):
o Transfer the implanted wafers to the RTA system.

o Perform a spike anneal to activate the dopants and repair crystal damage with minimal
diffusion.[8]

o Ambient: Nitrogen (N2)

o Temperature: 950°C[8]

o Time: 1-5 seconds (spike).
» Allow the wafers to cool down before removal.
5. Characterization:

e Measure the sheet resistance across the wafer using a four-point probe to confirm
successful doping and activation.

o (Optional) Analyze the dopant concentration versus depth profile using SIMS.
Protocol 2: N-Type Doping via Spin-On Dopant (SOD)

Diffusion

This protocol details a diffusion process using a liquid antimony source, which is spun onto the
wafer. This method is simpler than traditional gas-phase diffusion and suitable for applications
where precise junction control is less critical than in ion implantation.[6]

1. Materials and Equipment:
e Prime-grade P-type Silicon <100> wafers.
e Antimony-based Spin-On Dopant (SOD) solution.

e Spin coater.
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Hot plate.
Diffusion furnace with nitrogen (N2) and oxygen (Oz) gas sources.
Wafer cleaning station.
Four-point probe.
. Wafer Preparation:
Perform a standard RCA clean on the silicon wafers.
Perform a pre-bake on a hot plate at 150°C for 5 minutes to dehydrate the wafer surface.
. SOD Application and Bake:
Center a wafer on the spin coater chuck.
Dispense the antimony SOD solution onto the center of the wafer.
Spin the wafer at 3000 RPM for 30 seconds to achieve a uniform film.

Transfer the wafer to a hot plate and perform a soft bake at 200°C for 15 minutes to
evaporate the solvent.

. High-Temperature Drive-In Diffusion:
Load the coated wafers into the diffusion furnace at a standby temperature of ~800°C.
Ramp the temperature up to the drive-in temperature, typically 1100-1200°C.
Perform the drive-in step in a controlled ambient:
o Temperature: 1150°C
o Time: 30-60 minutes.

o Ambient: 95% N2 / 5% O2. The small amount of oxygen helps maintain the integrity of the
dopant source layer.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Ramp the temperature down and pull the wafers from the furnace.

ol

. Dopant Glass Removal and Characterization:

The diffusion process forms a layer of antimony-silicate glass on the surface. Remove this
layer by immersing the wafers in a 10:1 buffered oxide etch (BOE) solution for 1-2 minutes.

Rinse with deionized water and dry with a nitrogen gun.

Measure the sheet resistance with a four-point probe to determine the final doping level.

Visualizations
Experimental and Logical Workflows
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Caption: Workflow for Antimony Doping of Silicon Wafers.
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Caption: Comparison of Implantation vs. Diffusion Doping.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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